molecular formula C10H10N2OS2 B14731883 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione CAS No. 13199-40-1

4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione

Cat. No.: B14731883
CAS No.: 13199-40-1
M. Wt: 238.3 g/mol
InChI Key: QDEAZRMBJGWZQC-UHFFFAOYSA-N
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Description

4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione is a heterocyclic compound that contains both a thiazole ring and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione typically involves the reaction of 4-methoxyaniline with a thiazole derivative under specific conditions. One common method involves the use of a condensation reaction where 4-methoxyaniline is reacted with a thioamide in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy group on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular pathways, leading to changes in cell function and viability.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: A precursor in the synthesis of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Aniline Derivatives: Compounds with similar aniline structures but different functional groups.

Uniqueness

This compound is unique due to the combination of its thiazole ring and methoxyaniline moiety, which imparts specific chemical and biological properties

Properties

CAS No.

13199-40-1

Molecular Formula

C10H10N2OS2

Molecular Weight

238.3 g/mol

IUPAC Name

4-(4-methoxyanilino)-5H-1,3-thiazole-2-thione

InChI

InChI=1S/C10H10N2OS2/c1-13-8-4-2-7(3-5-8)11-9-6-15-10(14)12-9/h2-5H,6H2,1H3,(H,11,12,14)

InChI Key

QDEAZRMBJGWZQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=S)SC2

Origin of Product

United States

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